molecular formula C14H17N5O B1531274 Bis(1-methyl-1H-pyrazol-5-yl)(1-methyl-1H-pyrrol-2-yl)methanol CAS No. 1353497-50-3

Bis(1-methyl-1H-pyrazol-5-yl)(1-methyl-1H-pyrrol-2-yl)methanol

Cat. No.: B1531274
CAS No.: 1353497-50-3
M. Wt: 271.32 g/mol
InChI Key: VDABXMLVRCDDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Bis(1-methyl-1H-pyrazol-5-yl)(1-methyl-1H-pyrrol-2-yl)methanol” is a complex organic compound that contains two heterocyclic moieties: pyrazole and pyrrole . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyrrole is a five-membered aromatic heterocycle, like pyrazole, but it has one less nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of two different heterocyclic moieties. Pyrazole has a five-membered ring with two nitrogen atoms, while pyrrole also has a five-membered ring but with only one nitrogen atom . The exact molecular structure of this compound is not provided in the available literature.

Properties

IUPAC Name

bis(2-methylpyrazol-3-yl)-(1-methylpyrrol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-17-10-4-5-11(17)14(20,12-6-8-15-18(12)2)13-7-9-16-19(13)3/h4-10,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDABXMLVRCDDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(C2=CC=NN2C)(C3=CC=NN3C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(1-methyl-1H-pyrazol-5-yl)(1-methyl-1H-pyrrol-2-yl)methanol
Reactant of Route 2
Bis(1-methyl-1H-pyrazol-5-yl)(1-methyl-1H-pyrrol-2-yl)methanol
Reactant of Route 3
Reactant of Route 3
Bis(1-methyl-1H-pyrazol-5-yl)(1-methyl-1H-pyrrol-2-yl)methanol
Reactant of Route 4
Bis(1-methyl-1H-pyrazol-5-yl)(1-methyl-1H-pyrrol-2-yl)methanol
Reactant of Route 5
Bis(1-methyl-1H-pyrazol-5-yl)(1-methyl-1H-pyrrol-2-yl)methanol
Reactant of Route 6
Bis(1-methyl-1H-pyrazol-5-yl)(1-methyl-1H-pyrrol-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.